3-Deshydroxysappanol trimethyl ether
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Overview
Description
(3R,4S)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a homoflavonoid.
Scientific Research Applications
Synthesis and Chemical Transformations
- 3-Deshydroxysappanol trimethyl ether has been involved in various chemical synthesis processes. For instance, the work by Alonso, Ramón, and Yus (1997) discusses the synthesis of 5-substituted resorcinols, involving reactions of similar compounds with different aldehydes, leading to various bioactive molecules (Alonso, Ramón, & Yus, 1997).
- Burling, Jefferson, and Scheinmann (1965) explored the Claisen rearrangements of related compounds, leading to the synthesis of dihydroisojacareubin and alvaxanthone trimethyl ether, showcasing the compound's role in complex organic transformations (Burling, Jefferson, & Scheinmann, 1965).
Bioactivity and Molecular Docking
- Research into the bioactivity of compounds related to 3-Deshydroxysappanol trimethyl ether has been conducted. Ononamadu and Ibrahim (2021) found significant binding interactions between similar compounds and target proteins in their molecular docking study, suggesting potential antidiabetic properties (Ononamadu & Ibrahim, 2021).
Chemical Properties and Reactions
- Studies have also focused on the chemical properties and reactions of compounds akin to 3-Deshydroxysappanol trimethyl ether. For example, research by Aringer and Eneroth (1971) explored the synthesis of steroids from similar compounds using sodium borohydride reduction, emphasizing its utility in steroid chemistry (Aringer & Eneroth, 1971).
- The gas-phase infrared spectra of trimethylsilyl ethers, closely related to 3-Deshydroxysappanol trimethyl ether, have been studied to determine characteristic absorption frequencies, as reported by Jalsovszky et al. (1986), highlighting its importance in spectroscopic analysis (Jalsovszky et al., 1986).
properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3R,4S)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19+/m1/s1 |
InChI Key |
KXFFLWDYUNIJNU-YJYMSZOUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O |
SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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